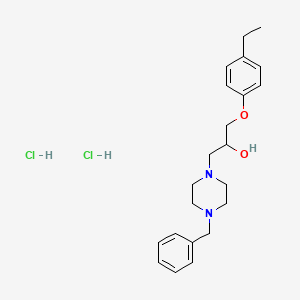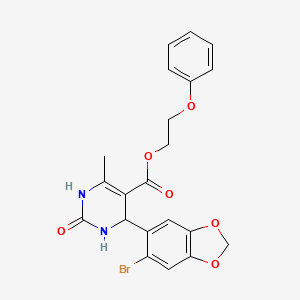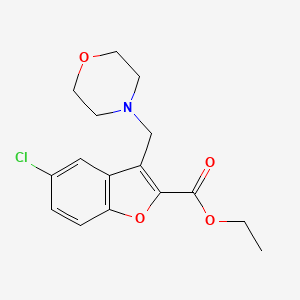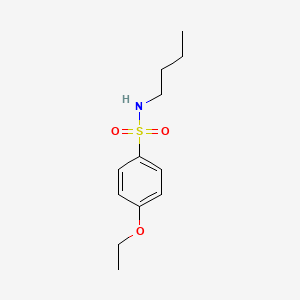![molecular formula C17H21NO2 B5134746 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5134746.png)
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as spirooxindole, is a heterocyclic organic compound with a spirocyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is not fully understood. However, studies have suggested that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may exert their anti-cancer activity by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives have been reported to exhibit antioxidant and neuroprotective properties. However, further studies are required to elucidate the exact biochemical and physiological effects of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential therapeutic properties. Additionally, 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives are relatively easy to synthesize and can be modified to improve their biological activity. However, one of the limitations of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives is their potential toxicity, which may limit their clinical application.
Zukünftige Richtungen
Future research on 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives should focus on elucidating their mechanism of action and identifying their molecular targets. Additionally, further studies are required to evaluate the toxicity and pharmacokinetic properties of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives. Moreover, the development of new synthetic methods for 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives may lead to the discovery of novel therapeutic agents. Finally, the potential application of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives in other fields, such as materials science and catalysis, should also be explored.
Synthesemethoden
Spirooxindole can be synthesized through various methods, including one-pot multi-component reactions, oxidative cyclization, and spirocyclization. One of the most commonly used methods for synthesizing 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee is the Hantzsch reaction, which involves the condensation of aldehydes, ketones, or esters with two molecules of β-ketoesters in the presence of ammonium acetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have reported the synthesis and biological evaluation of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives as potential anti-cancer agents. Other studies have investigated the anti-inflammatory and anti-microbial activities of 4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-onee derivatives.
Eigenschaften
IUPAC Name |
4-(1-phenylethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(14-8-4-2-5-9-14)18-15-12-16(19)20-17(15)10-6-3-7-11-17/h2,4-5,8-9,12-13,18H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFZQDNEVUHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide](/img/structure/B5134668.png)
![methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate](/img/structure/B5134673.png)
![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5134696.png)


amine](/img/structure/B5134711.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5134713.png)
![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134718.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)
